molecular formula C9H14BNO3 B2388880 2-Butoxypyridine-3-boronic acid CAS No. 1987879-23-1

2-Butoxypyridine-3-boronic acid

Cat. No.: B2388880
CAS No.: 1987879-23-1
M. Wt: 195.03
InChI Key: BBNRJMXGAUGFKQ-UHFFFAOYSA-N
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Description

2-Butoxypyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with a butoxy group at the 2-position and a boronic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxypyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, a pyridine derivative can be reacted with a boronic ester such as triisopropyl borate under suitable conditions to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Butoxypyridine-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butoxypyridine-3-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to an aryl halide. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxypyridine-3-boronic acid is unique due to the presence of both the butoxy group and the boronic acid group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

(2-butoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNRJMXGAUGFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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